molecular formula C7H3BrF3N3 B083813 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine CAS No. 13577-72-5

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B083813
CAS RN: 13577-72-5
M. Wt: 266.02 g/mol
InChI Key: QOYUQFRNTGHVHL-UHFFFAOYSA-N
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Description

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C7H3BrF3N3. It has a molecular weight of 266.02 . This compound is solid in its physical form .


Synthesis Analysis

The synthesis of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives has been reported in several studies . For instance, one study reported the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .


Molecular Structure Analysis

The InChI code for 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is 1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14) . The structure of this compound has been analyzed using various techniques such as Hirshfeld surface analysis and density functional theory .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine have been studied in the context of developing selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .


Physical And Chemical Properties Analysis

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine is a solid compound . It has a molecular weight of 266.02 and its IUPAC name is 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine .

Scientific Research Applications

Pharmaceutical Research

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine: is a valuable intermediate in pharmaceutical research. It’s used in the synthesis of various compounds that exhibit potential therapeutic effects. For instance, derivatives of this compound have been explored for their antimicrobial properties . The trifluoromethyl group in particular is known for increasing the biological activity of pharmaceuticals, making this compound a significant player in the development of new drugs.

Safety and Hazards

The safety information for 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine indicates that it has several hazard statements including H302, H312, H332, H315, H319, and H335 . Precautionary statements include P261, P271, and P280 .

Future Directions

The future directions for the research and development of 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine and its derivatives could involve further exploration of their potential as mTOR inhibitors . Additionally, their potential antimicrobial features could also be explored .

properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYUQFRNTGHVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406702
Record name 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine

CAS RN

13577-72-5
Record name 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13577-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromopyridine-2,3-diamine (100 mg, 0.53 mmol) in trifluoroacetic acid (20 mL) and hydrochloric acid (4 mL) was stirred overnight at 80° C. in an oil bath. The resulting mixture was concentrated under vacuum and dissolved in water (100 ml), adjusted to pH 8 with sodium carbonate and extracted with ethyl acetate (3×80 ml). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under vacuum to produce 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine as a brown solid (200 mg, crude). To a solution of (4-chlorophenyl)boronic acid (117 mg, 0.75 mmol) in water (5 mL) and dioxane (15 mL) was added 6-bromo-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine (100 mg, crude), Pd(PPh3)4 (43.4 mg, 0.04 mmol) and sodium carbonate (119.5 mg, 1.13 mmol). The resulting solution was stirred overnight at 100° C. with an inert atmosphere of nitrogen and then concentrated under vacuum. The residue was dissolved in water (50 mL), extracted with ethyl acetate (4×50 mL), the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product (60 mg) was purified by Prep-HPLC to produce 6-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine. TFA salt as a white solid (30 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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